molecular formula C19H22O3 B14661425 4-Butylphenyl 4-ethoxybenzoate CAS No. 50649-34-8

4-Butylphenyl 4-ethoxybenzoate

Cat. No.: B14661425
CAS No.: 50649-34-8
M. Wt: 298.4 g/mol
InChI Key: FRGZAJDPHXJOTC-UHFFFAOYSA-N
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Description

4-Butylphenyl 4-ethoxybenzoate is an organic compound with the molecular formula C19H22O3 It is a member of the ester family, characterized by the presence of an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylphenyl 4-ethoxybenzoate typically involves the esterification of 4-butylphenol with 4-ethoxybenzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

4-Butylphenol+4-Ethoxybenzoic acidH2SO44-Butylphenyl 4-ethoxybenzoate+H2O\text{4-Butylphenol} + \text{4-Ethoxybenzoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Butylphenol+4-Ethoxybenzoic acidH2​SO4​​4-Butylphenyl 4-ethoxybenzoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Butylphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products:

    Oxidation: 4-Butylbenzoic acid and 4-ethoxybenzoic acid.

    Reduction: 4-Butylphenyl 4-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-Butylphenyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Butylphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-butylphenol and 4-ethoxybenzoic acid, which may exert biological effects through various pathways. The aromatic rings in the compound can participate in π-π interactions with biomolecules, influencing their activity and function.

Comparison with Similar Compounds

    4-Butylphenyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an ethoxy group.

    4-Butylphenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Butylphenyl 4-acetoxybenzoate: Similar structure but with an acetoxy group instead of an ethoxy group.

Uniqueness: 4-Butylphenyl 4-ethoxybenzoate is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. This compound’s unique structure allows for distinct interactions and reactivity compared to its analogs.

Properties

CAS No.

50649-34-8

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(4-butylphenyl) 4-ethoxybenzoate

InChI

InChI=1S/C19H22O3/c1-3-5-6-15-7-11-18(12-8-15)22-19(20)16-9-13-17(14-10-16)21-4-2/h7-14H,3-6H2,1-2H3

InChI Key

FRGZAJDPHXJOTC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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